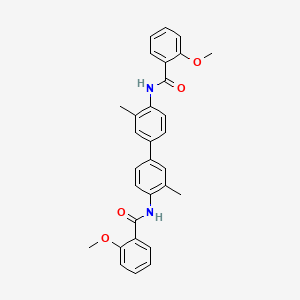

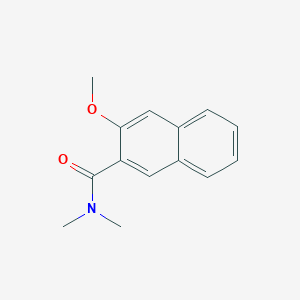

![molecular formula C20H24N2O4S3 B4584026 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)

4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide

Übersicht

Beschreibung

Benzenesulfonamide derivatives have garnered attention due to their wide range of biological activities and applications in medicinal chemistry. Research efforts often focus on exploring their synthesis, molecular structure, and properties to develop new compounds with potential therapeutic benefits.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves cyclocondensation reactions, coupling of dibromoalkenes with nitrogen nucleophiles, and other strategies tailored to introduce specific functional groups that influence the compound's activity and properties (Coste, Couty, & Evano, 2011).

Molecular Structure Analysis

Structural elucidation of benzenesulfonamide derivatives is commonly achieved through spectroscopic methods such as FTIR, NMR, and X-ray diffraction. These techniques provide detailed information on the compound's molecular geometry, confirming the presence of specific substituents and the overall molecular architecture (Alpaslan, Macit, Erdönmez, & Büyükgüngör, 2012).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, including oxidative cross-coupling and rearrangements, which can be exploited to synthesize new compounds with unique structures and functionalities (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents and the molecular arrangement. These properties are critical for understanding the compound's behavior in biological systems and its potential as a therapeutic agent (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Sulfonamides, similar to the one , have been utilized in organic synthesis, particularly in oxidative cross-coupling reactions. For instance, N-(2‘-Phenylphenyl)benzenesulfonamides have been employed in reactions with acrylate esters, leading to the production of complex derivatives under catalyzed conditions. Such reactions underscore the role of sulfonamide derivatives in facilitating bond formation, highlighting their significance in synthetic chemistry for constructing complex molecular architectures (Miura et al., 1998).

Pharmacological Investigations

Sulfonamide derivatives have shown promising pharmacological properties. A study focusing on sulfonamides incorporating a thiourea scaffold demonstrated potent inhibitory effects against carbonic anhydrase isozymes, which are crucial for various physiological functions. These derivatives exhibited significant in vitro inhibitory potency and potential for lowering intraocular pressure, indicating their therapeutic potential in ophthalmology (Casini et al., 2002).

Material Science and Chemistry

In the realm of material science, sulfonamide-containing complexes have been synthesized to explore their physicochemical properties and potential applications. For example, Mn2+ complexes with sulfonamide groups have been studied for their pH-responsive relaxivity, suggesting their utility in MRI contrast agents and other biomedical imaging applications. This research highlights the adaptability of sulfonamide derivatives in creating functional materials with specific desired properties (Uzal-Varela et al., 2020).

Eigenschaften

IUPAC Name |

4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-(2-phenylsulfanylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S3/c1-27-19-8-7-17(15-18(19)20(23)22-10-12-26-13-11-22)29(24,25)21-9-14-28-16-5-3-2-4-6-16/h2-8,15,21H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWUAWDYRQCSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

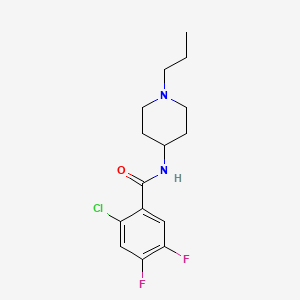

![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4583945.png)

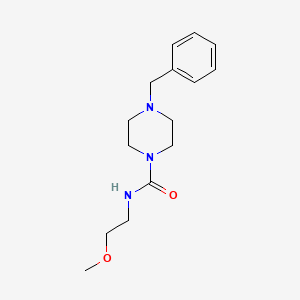

![butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)

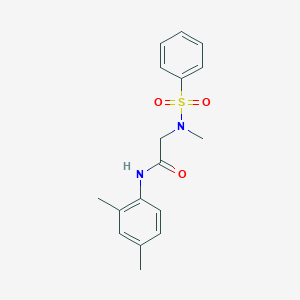

![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)

![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)

![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)

![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)

![1-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4584038.png)